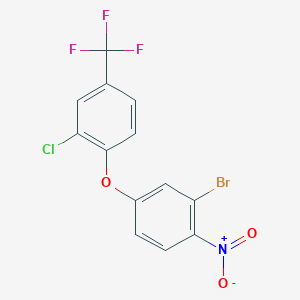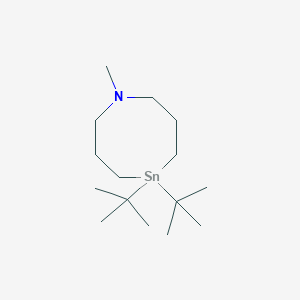
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom within a cyclic structure. This compound is notable for its unique steric properties due to the bulky tert-butyl groups attached to the nitrogen atom. It is used in various chemical applications, particularly in the field of organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane typically involves the reaction of a tin precursor with a nitrogen-containing ligand. One common method involves the reaction of di-tert-butylamine with a tin halide, such as tin(IV) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The tin atom can form coordination bonds with various ligands, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another organometallic compound with bulky tert-butyl groups.
tert-Butylbenzene: A simpler aromatic compound with a tert-butyl group attached to a benzene ring.
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: A compound with similar steric properties due to the presence of tert-butyl groups.
Uniqueness
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is unique due to its cyclic structure and the presence of a tin atom bonded to a nitrogen atom. This combination of features provides distinct reactivity and stability compared to other organotin compounds. The bulky tert-butyl groups also contribute to its unique steric properties, making it valuable in various chemical applications.
Propiedades
Número CAS |
110971-29-4 |
|---|---|
Fórmula molecular |
C15H33NSn |
Peso molecular |
346.14 g/mol |
Nombre IUPAC |
5,5-ditert-butyl-1-methyl-1,5-azastannocane |
InChI |
InChI=1S/C7H15N.2C4H9.Sn/c1-4-6-8(3)7-5-2;2*1-4(2)3;/h1-2,4-7H2,3H3;2*1-3H3; |
Clave InChI |
SRGHSJOBEGEJBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn]1(CCCN(CCC1)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


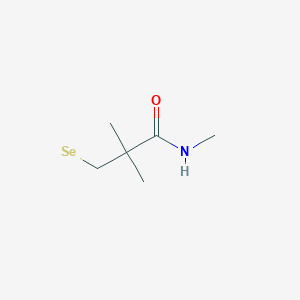


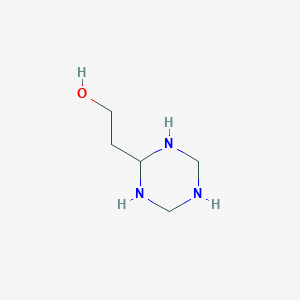
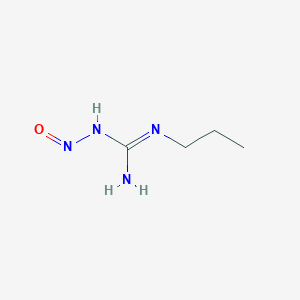
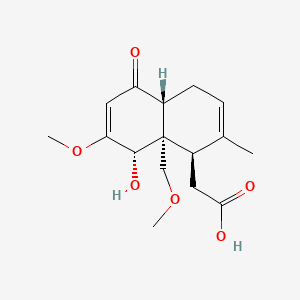

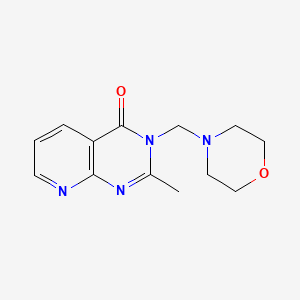
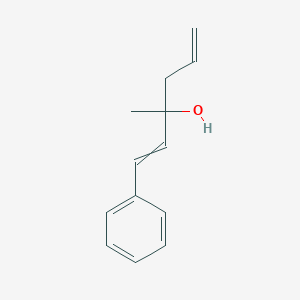
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
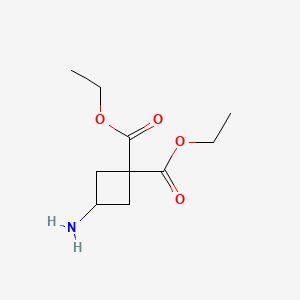
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
